5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c1-16-6-5-7-18(14-16)20-15-30-22(21(20)27-12-3-4-13-27)24-25-23(26-28-24)17-8-10-19(29-2)11-9-17/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGCUWIVCIVHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrrole intermediates, followed by their coupling to form the desired compound. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () :
- Core : 1,2,4-oxadiazole.
- Substituents : A pyrazole ring with cyclopropyl at the 3-position and a 4-(trifluoromethyl)phenyl group at the 3-position.
- Key Differences : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, contrasting with the electron-donating MeS group in the target compound. This difference likely impacts lipophilicity (CF₃ increases LogP) and metabolic stability .
1,3,4-Thiadiazole Derivatives
- 4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (): Core: 1,3,4-thiadiazole. Substituents: Phenyl and pyrrole groups. The pyrrole substituent in both compounds may facilitate hydrogen bonding, but the thiophene in the target compound adds sulfur-based interactions .
Pharmacological Potential of Analogous Compounds
- Triazole and Thiazole Derivatives (): Compounds like 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () exhibit complex heterocyclic systems with fluorinated aryl groups, often associated with kinase inhibition. The target compound’s methylsulfanyl group may offer improved metabolic stability over fluorinated groups, which are prone to oxidative degradation .
Structural and Physicochemical Data Comparison
Biological Activity
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features, which include an oxadiazole ring fused with thiophene and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , and it exhibits a molecular weight of approximately 419.5 g/mol. The structural diversity provided by the oxadiazole and thiophene moieties contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3OS |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 950265-86-8 |
Antibacterial Activity
Research has indicated that derivatives of oxadiazole compounds can exhibit significant antibacterial properties. In vitro studies have shown that this compound demonstrates considerable activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study evaluated the antibacterial efficacy of the compound against four human pathogenic bacteria using the cup-plate method to determine zones of inhibition. The results showed that at a concentration of 100 µg/mL, the compound exhibited a zone of inhibition comparable to standard antibiotics like streptomycin and neomycin.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| Staphylococcus aureus | 20 |
| Klebsiella pneumoniae | 15 |
| Shigella dysenteriae | 17 |
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity. Preliminary results indicate effectiveness against common fungal pathogens such as Candida albicans. The specific mechanisms are still under investigation but may involve inhibition of ergosterol synthesis or disruption of fungal cell membranes.
Anticancer Activity
The oxadiazole class has been recognized for its potential anticancer properties. Studies have suggested that compounds like this compound may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.
Research Findings:
A recent study demonstrated that this compound could inhibit the proliferation of several cancer cell lines in vitro, including breast and lung cancer cells. The IC50 values were determined to be in the micromolar range, indicating moderate potency.
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, molecular docking studies suggest strong binding affinities to key biological targets such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole, and how are they addressed?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including cyclization of thiophene and oxadiazole rings. Challenges include regioselectivity in pyrrole substitution and stability of intermediates. Optimization of reaction conditions (e.g., refluxing in anhydrous solvents, controlled pH) is critical. For example, analogous thiophene-oxadiazole systems require stepwise purification via column chromatography to isolate intermediates .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. SHELX software is widely used for refining crystallographic data . Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity and purity. For heterocyclic systems, IR spectroscopy helps identify functional groups like C=N and C-S bonds .
Q. What spectroscopic methods are essential for characterizing this compound’s purity and stability?
- Methodological Answer : Purity is assessed via HPLC with UV detection, while stability under varying pH/temperature is tested using accelerated degradation studies. NMR spectroscopy (e.g., DEPT, COSY) resolves structural ambiguities, and elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, electron-deficient oxadiazole rings may act as electrophilic centers. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions between in vitro biological activity and computational predictions?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Use parallel assays (e.g., enzyme inhibition vs. cell-based models) and molecular docking (AutoDock Vina) to validate target binding. Pharmacokinetic studies (e.g., microsomal stability) refine predictions .
Q. How does the methylsulfanyl group influence the compound’s intermolecular interactions in crystal packing?
- Methodological Answer : The -SMe group participates in weak C-H···S and π-S interactions, analyzed via Hirshfeld surfaces (CrystalExplorer). These interactions affect solubility and melting behavior, critical for formulation .
Q. What experimental designs optimize the compound’s pharmacological profile while minimizing toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
